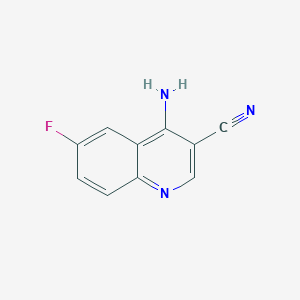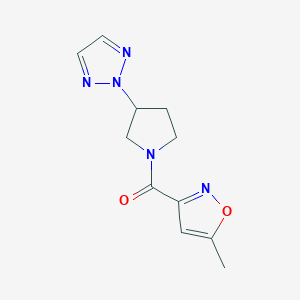
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a complex process, and its chemical structure is of great interest to researchers.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activities
A study synthesized novel derivatives incorporating elements of the chemical structure , evaluating their anticonvulsant activities. The compounds showed promising results in the maximal electroshock (MES) test, indicating their potential as sodium channel blockers and anticonvulsant agents. One compound, in particular, demonstrated higher potency and a protective index significantly surpassing that of phenytoin, a reference drug, suggesting a possible mechanism involving the influence on sodium channels (Malik & Khan, 2014).
Molecular Structure and Theoretical Studies
Another study focused on the molecular structure and theoretical (HF and DFT) studies, as well as surface properties (MEP, Hirshfeld) of a compound with a similar structure. It provided insights into the crystal structure and theoretical calculations, offering a deeper understanding of the compound's molecular interactions, which could be critical for its application in drug design and synthesis (Gumus et al., 2018).
Bioactivation Pathways in Human Liver Microsomes
Research on the bioactivation pathways of isoxazole rings, related to the core structure of the chemical , revealed novel pathways in human liver microsomes. This study could have implications for understanding the metabolic fate of related compounds in drug development, especially concerning their safety and efficacy (Yu et al., 2011).
Drug-likeness and Microbial Investigation
A study synthesized a library of compounds related to the chemical structure , investigating their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. This research suggests the compounds have good drug-likeness properties and moderate activity against bacterial strains, highlighting their potential in antimicrobial drug development (Pandya et al., 2019).
Synthesis and Structural Analysis
Further research involved the synthesis and characterization of compounds incorporating the core chemical structure, with a focus on their crystal structure. Such studies are essential for understanding the compound's potential applications in pharmaceuticals by providing a basis for further modification and optimization (Cao et al., 2010).
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-8-6-10(14-18-8)11(17)15-5-2-9(7-15)16-12-3-4-13-16/h3-4,6,9H,2,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXJDEHASWAHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

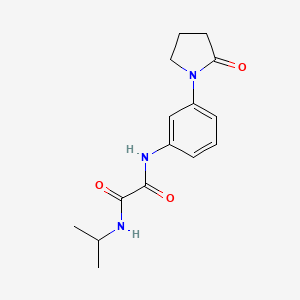
![methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
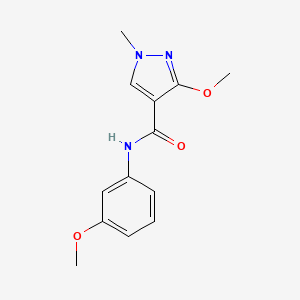
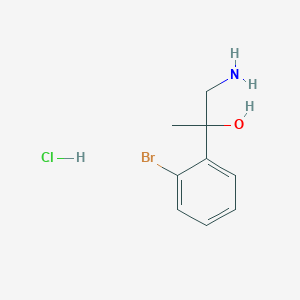
![N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2876622.png)
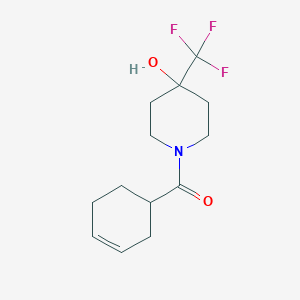
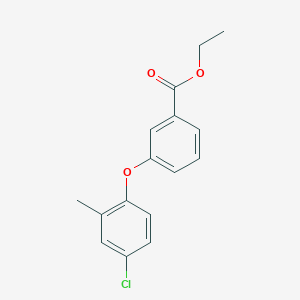
![2-(2-bromophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2876628.png)
![(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2876629.png)
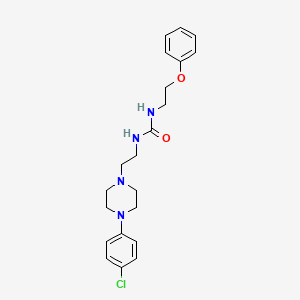
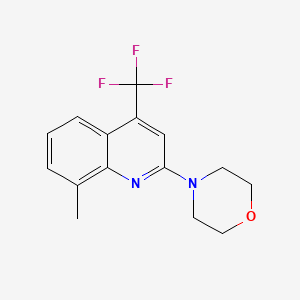
![8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876634.png)
![6-Bromo-8-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2876637.png)
